2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
The compound 2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex chemical with diverse applications in various scientific fields. This molecule belongs to the class of triazoloquinazolines, known for their significant biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline involves multiple reaction steps:
Formation of the pyrazole ring: : Starting with suitable precursors such as cyclopropylamine and ethyl acetoacetate under acidic conditions.
Substitution reactions: : Introducing the trifluoromethyl and chloro groups on the pyrazole ring.
Coupling reactions: : Using ethylene diamine to link the pyrazole ring to the triazoloquinazoline core.
Cyclization: : Forming the triazoloquinazoline backbone through a cyclization reaction, often under heat and with the aid of catalysts like palladium.
Industrial Production Methods
Scaling up these reactions for industrial production requires meticulous optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced catalysis are employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The cyclopropyl and pyrazole moieties can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction of specific functional groups can be achieved using hydrogenation or lithium aluminum hydride.
Substitution: : Halogen substitution reactions are common, especially involving the chloro group with nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon, or lithium aluminum hydride in dry ether.
Substitution: : Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Reactions involving this compound typically produce derivatives with modified functional groups that retain the core structure. These derivatives can exhibit different biological activities.
Scientific Research Applications
This compound is used extensively in:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Inhibitor studies where it targets specific enzymes or receptors.
Medicine: : Potential therapeutic applications, especially in the treatment of cancer and inflammatory diseases.
Industry: : Production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through:
Enzyme inhibition: : Binding to active sites of enzymes and altering their activity.
Receptor modulation: : Interacting with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline: : Lacks the cyclopropyl group.
2-{2-[4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline: : Lacks the chloro group.
2-{2-[4-chloro-5-cyclopropyl-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline: : Lacks the trifluoromethyl group.
Uniqueness
What sets 2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of substituents, which confer specific biological activities and chemical reactivity, making it a versatile compound in various applications.
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Properties
IUPAC Name |
2-[2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N6/c19-14-15(10-5-6-10)27(26-16(14)18(20,21)22)8-7-13-24-17-11-3-1-2-4-12(11)23-9-28(17)25-13/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIYGRYJYPGKOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC3=NN4C=NC5=CC=CC=C5C4=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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